2,5-dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dimethoxy-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-28-16-4-6-18(29-2)19(14-16)30(26,27)22-10-3-13-24-20(25)7-5-17(23-24)15-8-11-21-12-9-15/h4-9,11-12,14,22H,3,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAJFXRHRXYEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 414.47 g/mol. The structure features a benzenesulfonamide moiety attached to a pyridazinone derivative, which is believed to contribute to its diverse biological effects.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes, including carbonic anhydrases (hCAs), which are implicated in several physiological processes such as acid-base balance and fluid secretion .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in the inflammatory response .
- Kinase Inhibition : The compound may also act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Below are key findings:
| Biological Activity | Findings |
|---|---|
| Antimicrobial Activity | Exhibited significant inhibitory effects against bacterial strains, suggesting potential as an antimicrobial agent. |
| Anticancer Activity | Demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effectiveness in low micromolar concentrations. |
| Anti-inflammatory Effects | Shown to reduce inflammation markers in vitro and in vivo, with particular efficacy noted in models of acute inflammation. |
Case Studies
- Inhibition of Carbonic Anhydrases : A study evaluated the inhibitory effects of various sulfonamide derivatives on hCA isoforms. The compound exhibited IC50 values in the low nanomolar range against hCA II and IX, indicating strong potential as a therapeutic agent for conditions like glaucoma and edema .
- Anti-inflammatory Studies : In vivo studies revealed that administration of the compound significantly reduced paw edema in rat models of inflammation, supporting its role as an anti-inflammatory agent. The observed effects were attributed to the inhibition of COX enzymes .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
